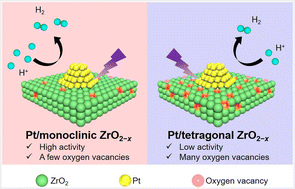Effect of oxygen vacancies and crystal phases in defective Pt/ZrO2−x on its photocatalytic activity toward hydrogen production†
Catalysis Science & Technology Pub Date: 2023-12-06 DOI: 10.1039/D3CY01470C
Abstract
Among insulating transition-metal oxides, ZrO2 has the potential to be a photocatalyst; however, its wide bandgap (∼5 eV) interferes with its ability to absorb sufficient light. Defect engineering—that is, the creation of oxygen vacancies (VOs) and/or Zr3+ ions, is a promising strategy for adjusting the bandgap of ZrO2 for photocatalytic applications. This study demonstrates that the included VOs play an important role in boosting photocatalytic activity. In addition, the crystal phase of ZrO2 (e.g., monoclinic or tetragonal) strongly influences both VO formation and photocatalytic activity. After a Pt cocatalyst was deposited onto ZrO2 with a single crystal phase (i.e., monoclinic (m-) or tetragonal (t-)), the specimens were reduced at 200, 400, and 600 °C to obtain photocatalysts with different amounts of VOs. As-synthesized m-ZrO2 possessed Zr3+ ions in the absence of VOs, and the reduction treatment promoted VO formation accompanied by the disappearance of Zr3+. The as-synthesized t-ZrO2 originally included VOs, and their amount in Pt/t-ZrO2−x increased with increasing reduction temperature. Pt/t-ZrO2−x possessed a greater amount of VOs than Pt/m-ZrO2−x reduced at the same temperature, suggesting that VO formation occurs more easily in t-ZrO2 than in m-ZrO2. Photocatalytic activity increased with increasing reduction temperature, which is the same tendency observed for the VO amount. In a comparison of the crystal phases, Pt/m-ZrO2−x exhibited relatively higher activity than Pt/t-ZrO2−x despite its fewer VOs, suggesting that the VO formed in the monoclinic ZrO2 contributes to the enhancement of the photocatalytic activity more efficiently than in the tetragonal one.


Recommended Literature
- [1] Back cover
- [2] From helicate to infinite coordination polymer: crystal and molecular structures of silver(I) complexes of readily prepared di-Schiff bases
- [3] Contents list
- [4] Adsorption-based membranes for air separation using transition metal oxides†
- [5] Nanostructured mesophase electrode materials: modulating charge-storage behavior by thermal treatment†
- [6] The electronic structure of FeV-cofactor in vanadium-dependent nitrogenase†
- [7] Proton-conducting electrolyte film of double-decker-shaped polyhedral silsesquioxane containing covalently bonded phosphonic acid groups†
- [8] Entrapment of a pyridine derivative within a copper–palladium alloy: a bifunctional catalyst for electrochemical reduction of CO2 to alcohols with excellent selectivity and reusability†
- [9] A nanoscale dendrimer-based Fe24 cluster: synthesis and molecular self-assembly
- [10] Front cover

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 16817-43-9
-
CAS no.: 169555-93-5









